molecular formula C8H6F3NO B1333493 N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 368-83-2

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Cat. No.: B1333493
CAS No.: 368-83-2
M. Wt: 189.13 g/mol
InChI Key: GIONPAPDKZQLTK-UHFFFAOYSA-N
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Description

N-[[3-(Trifluoromethyl)phenyl]methylidene]hydroxylamine is an oxime derivative characterized by a hydroxylamine group (-NHOH) attached to a methylidene (-CH=) linker, which is bonded to a 3-(trifluoromethyl)phenyl ring. The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, enhancing the compound’s stability and influencing its reactivity in organic transformations. Oximes of this type are critical intermediates in synthetic chemistry, particularly in the preparation of carboximidoyl chlorides and other functionalized amines .

The compound’s molecular formula is C₈H₆F₃NO, with a molecular weight of 207.14 g/mol (calculated).

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIONPAPDKZQLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380502
Record name N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-83-2
Record name N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes, leading to the modulation of biochemical pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine and related oximes:

Compound Name Substituent Position Core Structure Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Features/Applications
This compound 3-CF₃ on phenyl Phenyl C₈H₆F₃NO 207.14 Not reported High electron-withdrawing effect; precursor to carboximidoyl chlorides
N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine () 2-CF₃ on phenyl Phenyl C₈H₆F₃NO 207.14 91% Higher steric hindrance; used in carboximidoyl chloride synthesis
N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine () 3-CF₃ on pyridine Pyridine C₇H₅F₃N₂O 190.12 Not reported Heteroaromatic core; potential for metal coordination
(E)-N-{[3-(Tetramethyl-dioxaborolan-2-yl)-5-CF₃-phenyl]methylidene}hydroxylamine () 3-Borate, 5-CF₃ on phenyl Phenyl with boronate C₁₃H₁₄BF₃NO₃ 316.06 Not reported Boronate ester enables Suzuki-Miyaura cross-coupling
N-[1-[3-(Trifluoromethyl)phenyl]ethylidene]hydroxylamine () 3-CF₃ on phenyl Phenyl (ethylidene) C₉H₈F₃NO 221.16 Not reported Ethylidene linker increases steric bulk

Physicochemical Properties

  • Solubility : Pyridine derivatives () may exhibit higher polarity and water solubility than phenyl analogs due to the heterocyclic nitrogen .

Biological Activity

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine (C8H6F3NO) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The molecular structure is characterized by:

  • Molecular Formula : C8H6F3NO
  • Molecular Weight : Approximately 201.14 g/mol
  • Functional Groups : Hydroxylamine and trifluoromethyl

This combination of functional groups may contribute to the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Hydroxylamines are known to act as enzyme inhibitors, particularly in the context of redox-active enzymes. The presence of the hydroxylamine moiety facilitates interactions with active sites of enzymes, potentially leading to inhibition.
  • Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells. This property is particularly valuable in anticancer drug design.
  • Antimicrobial Activity : The trifluoromethyl group enhances the compound's ability to penetrate microbial membranes, suggesting potential applications as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Anticancer Activity : Research has indicated that hydroxylamine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the micromolar range against human lung (A549) and liver (HepG2) cancer cell lines .
  • Antimicrobial Properties : A study highlighted the potential of hydroxylamines in combating bacterial infections, with some derivatives demonstrating significant antibacterial activity against Gram-positive bacteria .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the trifluoromethyl group can significantly affect biological potency. For example, varying the position or nature of substituents on the aromatic ring can enhance or diminish activity against specific targets.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ureaHydroxylamine and ureaAnticancer (IC50 ~ 5 µM against A549)
4-Trifluoromethylbenzaldehyde oximeTrifluoromethyl oximeAntimicrobial (effective against Staphylococcus aureus)
Mannich bases derived from hydroxylaminesDiverse structuresCytotoxicity across multiple cancer cell lines

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